(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
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Overview
Description
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Mechanism of Action
Target of Action
The primary target of the compound (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation and pain, which are downstream effects of prostaglandin production .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain .
Biochemical Analysis
Biochemical Properties
The compound (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide plays a role in biochemical reactions, particularly those involving anti-inflammatory activity . It interacts with enzymes such as cyclooxygenase (COX), inhibiting COX-1 and COX-2, which are key enzymes in the inflammatory response .
Cellular Effects
In cellular processes, this compound has been observed to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian effects . It may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins, key mediators of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-methoxy-2-naphthoic acid with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities but lacking the naphthamide and methoxy groups.
Thioflavin-T: A benzothiazole derivative used as an amyloid imaging agent.
Riluzole: A benzothiazole-based drug used for the treatment of amyotrophic lateral sclerosis (ALS).
Uniqueness
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is unique due to its combination of a naphthamide core and methoxy-substituted benzo[d]thiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-19-16(25-2)9-6-10-18(19)27-21(23)22-20(24)15-11-13-7-4-5-8-14(13)12-17(15)26-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGQEDFLOZKCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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